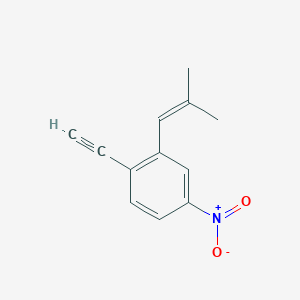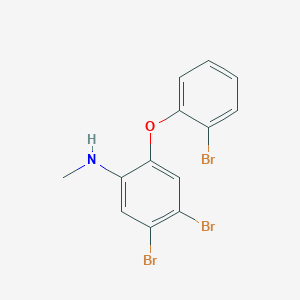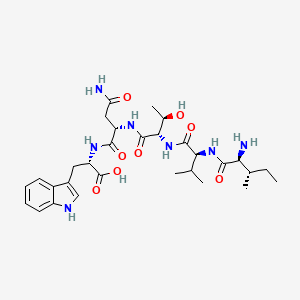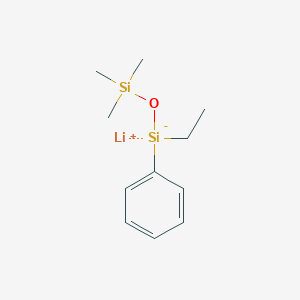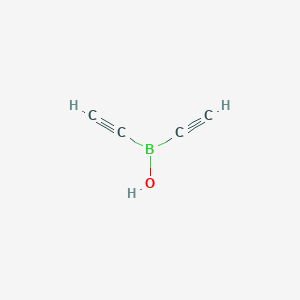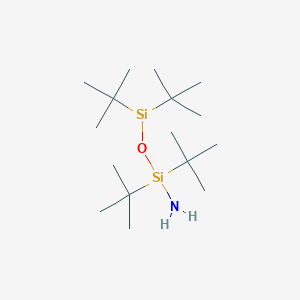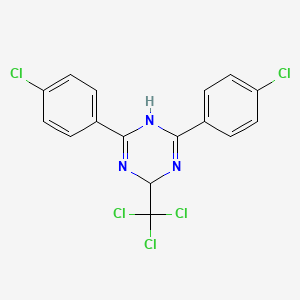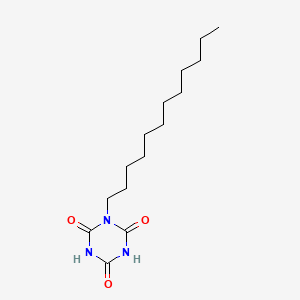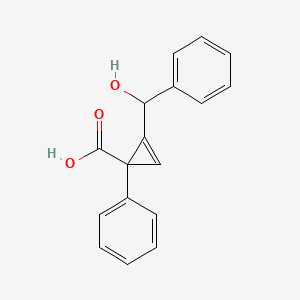
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- is a complex organic compound characterized by its unique cyclopropene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylacetylene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The subsequent introduction of the carboxylic acid and hydroxyphenylmethyl groups can be achieved through various organic reactions, such as Friedel-Crafts acylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carboxylic acid group produces alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- exerts its effects involves interactions with specific molecular targets. The cyclopropene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxyphenylmethyl and phenyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-(hydroxyphenylmethyl)-1-phenyl- is unique due to the presence of both hydroxyphenylmethyl and phenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups with the cyclopropene ring structure provides a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
824425-21-0 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-[hydroxy(phenyl)methyl]-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c18-15(12-7-3-1-4-8-12)14-11-17(14,16(19)20)13-9-5-2-6-10-13/h1-11,15,18H,(H,19,20) |
Clave InChI |
DTDDCUGYPMAHGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC2(C3=CC=CC=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
